Methyl decanoate Methyl decanoate Methyl decanoate is a fatty acid methyl ester and a decanoate ester.
Methyl decanoate is a natural product found in Humulus lupulus, Mandragora autumnalis, and other organisms with data available.
Methyl decanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 110-42-9
VCID: VC0535190
InChI: InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
SMILES: CCCCCCCCCC(=O)OC
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Methyl decanoate

CAS No.: 110-42-9

Cat. No.: VC0535190

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl decanoate - 110-42-9

Specification

CAS No. 110-42-9
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name methyl decanoate
Standard InChI InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
Standard InChI Key YRHYCMZPEVDGFQ-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OC
Canonical SMILES CCCCCCCCCC(=O)OC
Appearance Solid powder
Boiling Point 224 °C @ 760 mm Hg
108.00 °C. @ 10.00 mm Hg
Melting Point -18 °C

Introduction

Chemical Identity and Physicochemical Properties

Methyl decanoate is a saturated fatty acid methyl ester characterized by a 10-carbon alkyl chain esterified with a methyl group. Its molecular structure (CH₃(CH₂)₈COOCH₃) confers unique physicochemical properties that underpin its industrial applications.

Physical Properties

Key physical properties of methyl decanoate include:

PropertyValueSource
Melting Point-14 to -11°C
Boiling Point224°C (lit.)
Density (20°C)0.871 g/mL
Vapor Pressure (25°C)4.93 Pa
Refractive Index1.428–1.432
Solubility in WaterInsoluble

The compound’s low water solubility and high hydrophobicity (LogP = 4.42 at 36°C) make it suitable for non-polar solvents, such as chloroform, where it dissolves at 100 mg/mL . Its viscosity of 2.4 mm²/s and dielectric constant of 3.86 further reflect its non-polar nature.

Spectroscopic and Chromatographic Identifiers

Methyl decanoate is identified via CAS No. 110-42-9 and InChIKey YRHYCMZPEVDGFQ-UHFFFAOYSA-N . Gas chromatography (GC) analyses reveal retention indices aligned with its molecular weight (186.29 g/mol) , while mass spectrometry confirms its exact mass as 186.16198 Da .

Synthesis and Industrial Production

Synthetic Routes

Methyl decanoate is synthesized via two primary methods:

  • Esterification: Capric acid (decanoic acid) reacts with methanol under acid catalysis, yielding methyl decanoate and water .

  • Alcoholysis of Coconut Oil: Transesterification of coconut oil triglycerides with methanol produces methyl esters, including methyl decanoate, which is isolated via fractional vacuum distillation .

Industrial production involves suppliers such as Hebei Mujin Biotechnology and Hebei Yanxi Chemical Co., which specialize in large-scale ester synthesis . Recent advancements focus on optimizing reaction conditions (e.g., temperature, catalyst loading) to enhance yield and purity.

Purification and Quality Control

Post-synthesis purification employs alumina column chromatography to remove residual acids or alcohols, followed by vacuum distillation . Quality control metrics include GC-MS for purity assessment and refractive index measurements to verify batch consistency .

Combustion Characteristics and Kinetic Modeling

Methyl decanoate’s combustion behavior has been extensively studied as a biodiesel surrogate. Its ester moiety (RCOOCH₃) mimics the oxidative pathways of biodiesel fuels derived from rapeseed or soybean oil .

Low- and High-Temperature Oxidation

In a motored engine (compression ratio: 4.4–5.6), methyl decanoate exhibits two-stage ignition typical of biodiesel:

  • Low-Temperature Oxidation: Peroxy radical isomerization leads to chain branching and early CO₂ formation .

  • High-Temperature Oxidation: Fuel decomposition produces alkenes (e.g., C₃H₆, C₄H₈) and oxygenates (e.g., formaldehyde, ketene) .

Shock tube experiments demonstrate ignition delay times comparable to n-decane, validating its use as a biodiesel model .

Skeletal Mechanism Validation

A reduced kinetic mechanism (648 species, 2,998 reactions) accurately predicts methyl decanoate’s combustion in opposed-flow diffusion flames . Key findings include:

  • Fuel Consumption Pathways: 97% of methyl decanoate reacts via H-atom abstraction by H, OH, and CH₃ radicals .

  • Product Formation: Major products include CO, CO₂, and C₅–C₈ 1-alkenes, with CO₂ yields exceeding those of n-alkanes due to ester group oxidation .

ParameterExperimental ValueModel Prediction
CO₂ Peak Concentration0.12 mol%0.11 mol%
C₂H₄ Peak Concentration0.08 mol%0.05 mol%
Ignition Delay (1,000 K)2.1 ms2.3 ms

Applications in Industry and Research

Chemical Intermediates

Methyl decanoate serves as a precursor to:

  • Fatty Alcohols: Reduction yields decanol, a surfactant component .

  • Alkanolamides: Reaction with ethanolamine produces foam-boosting agents .

  • Flavors and Fragrances: Its oily, fruity odor enhances food and cosmetic products .

Biodiesel Research

As a biodiesel surrogate, methyl decanoate enables detailed studies of:

  • Emission Profiles: Early CO₂ formation reduces net carbon footprint compared to fossil fuels .

  • Ignition Optimization: Models inform injector design for biodiesel engines .

Food Industry

Methyl decanoate occurs naturally in parmesan cheese, bananas, and sparkling wine, contributing to their aroma profiles . Regulatory approvals (FDA UNII: U9L2W51J0B) sanction its use as a flavoring agent .

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